2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine family, a heterocyclic scaffold known for its kinase-inhibitory properties . The structure features:
- Thioether linkage at position 7: Connects the triazolopyrimidine core to an acetamide moiety, a common pharmacophore in kinase inhibitors .
- N-(2,5-Dimethoxyphenyl)acetamide: The dimethoxy groups may enhance solubility and π-π stacking interactions with target proteins .
Synthetic routes involve coupling intermediates (e.g., 3-benzyl-7-thiol derivatives) with amines or acetamide precursors under mild conditions, often using triethylamine as a base and ethanol as solvent . Purification typically employs silica gel chromatography .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-15-8-9-17(30-2)16(10-15)24-18(28)12-31-21-19-20(22-13-23-21)27(26-25-19)11-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFSTTWJPIMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl group and the dimethoxyphenylacetamide moiety. Key steps include nucleophilic substitution, cyclization, and thiolation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or dimethoxyphenyl groups, introducing new functional groups or altering existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, copper(I) iodide
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antitumor properties. A study evaluated various derivatives and found that those containing the triazole-pyrimidine framework showed promising cytotoxic effects against several cancer cell lines. Specifically, 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide was noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets involved in signal transduction pathways. For instance, compounds with similar structures have been reported to inhibit kinases and phosphodiesterases, which are crucial in regulating cellular functions .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, although further research is necessary to elucidate its mechanism of action .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Key derivatives and their properties are summarized below:
Key Observations:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., 4-Cl-benzyl in 20) improve potency, likely via enhanced hydrophobic interactions . The 2,5-dimethoxyphenyl group in the target compound may balance solubility and binding affinity compared to non-polar substituents (e.g., benzoxazole in 9e) .
Physical Properties: Bulky substituents (e.g., morpholinomethyl in 9e) reduce melting points, suggesting lower crystallinity . Higher yields (e.g., 89.9% for 9e) correlate with streamlined synthetic protocols, such as one-pot reactions .
Comparison with Heterocyclic Analogues
Triazolopyrimidines are often compared to other fused heterocycles (e.g., thiazolo[4,5-d]pyrimidines):
Key Findings:
Biological Activity
The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine moiety linked to a thioether and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 360.39 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For example:
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). The IC50 values ranged from 1.18 µM to 6.55 µM, indicating robust anticancer activity compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells through the activation of caspases.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further proliferation .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 1.18 ± 0.14 | |
| Anticancer | HEPG2 | 0.67 | |
| Anticancer | PC-3 | 6.55 |
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized various derivatives of triazolo-pyrimidines and evaluated their anticancer properties using MTT assays. The compound showed promising results against multiple cancer types, particularly in inhibiting growth in MCF7 and HCT-116 cell lines .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound not only inhibited cell growth but also altered the expression levels of various oncogenes and tumor suppressor genes, suggesting a multifaceted approach to its anticancer effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioacetamide derivatives are often prepared by refluxing a triazolopyrimidine precursor (e.g., 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol) with chloroacetic acid derivatives (e.g., N-(2,5-dimethoxyphenyl)chloroacetamide) in polar aprotic solvents like DMF or acetic anhydride. Reaction optimization typically involves adjusting stoichiometry, temperature (70–100°C), and reflux duration (2–12 hours) .
- Characterization : Post-synthesis, confirm structure via -/-NMR (e.g., δ 7.29–8.31 ppm for aromatic protons), IR (CN stretch ~2,219 cm), and HRMS (e.g., m/z 386 [M]). Crystallization from DMF/water or ethanol is standard .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : Solubility screening in DMSO, ethanol, or chloroform is recommended for biological assays. Stability tests under varying pH (4–10) and temperatures (4°C to 37°C) should precede long-term storage. Use inert atmospheres (N) to prevent oxidation of the thioether moiety .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and energetics for key steps like thiol-acetamide coupling. Pair computational data with statistical experimental design (e.g., Box-Behnken or factorial designs) to minimize trial-and-error iterations. ICReDD’s integrated computational-experimental workflow reduces optimization time by 30–50% .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
Data Harmonization : Use cheminformatics tools (e.g., KNIME, ChemAxon) to standardize assay protocols (e.g., IC, cell lines).
Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, impurity profiles).
Target Validation : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities to proposed targets (e.g., kinase enzymes) .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Structural Analysis : Co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction (resolution ≤2.0 Å) identifies binding motifs.
- Dynamic Studies : Molecular dynamics simulations (50–100 ns trajectories) assess stability of ligand-protein complexes.
- Functional Assays : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .
Experimental Design & Data Analysis
Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives of this compound?
- Methodological Answer :
Scaffold Modification : Systematically vary substituents (e.g., benzyl → pyridyl, methoxy → ethoxy) using parallel synthesis.
High-Throughput Screening : Employ 96-well plate assays with fluorescence/absorbance readouts for rapid potency evaluation.
QSAR Modeling : Use Partial Least Squares (PLS) or Random Forest algorithms to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What statistical approaches mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
